molecular formula C12H10Cl2N2O2S B5349972 3,5-dichloro-4-methoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide

3,5-dichloro-4-methoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide

Cat. No.: B5349972
M. Wt: 317.2 g/mol
InChI Key: USPZKPAKWAJKEJ-UHFFFAOYSA-N
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Description

3,5-dichloro-4-methoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. It features a benzene ring substituted with chlorine and methoxy groups, as well as a thiazole ring attached via an amide linkage. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Properties

IUPAC Name

3,5-dichloro-4-methoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2O2S/c1-6-5-15-12(19-6)16-11(17)7-3-8(13)10(18-2)9(14)4-7/h3-5H,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USPZKPAKWAJKEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2=CC(=C(C(=C2)Cl)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-4-methoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Substitution on the Benzene Ring: The benzene ring is chlorinated and methoxylated through electrophilic aromatic substitution reactions.

    Amide Bond Formation: The final step involves coupling the thiazole derivative with the substituted benzoyl chloride in the presence of a base to form the amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like ammonia or thiols in the presence of a base.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

3,5-dichloro-4-methoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-dichloro-4-methoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The chlorine and methoxy groups may enhance binding affinity and specificity to the target sites.

Comparison with Similar Compounds

Similar Compounds

    3,5-dichloro-4-methoxybenzamide: Lacks the thiazole ring, which may reduce its biological activity.

    N-(5-methyl-1,3-thiazol-2-yl)benzamide: Lacks the chlorine and methoxy groups, which may affect its binding properties.

Uniqueness

3,5-dichloro-4-methoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both the thiazole ring and the substituted benzene ring enhances its potential for diverse applications in research and industry.

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